3-Methyl-2-butanethiol

Übersicht

Beschreibung

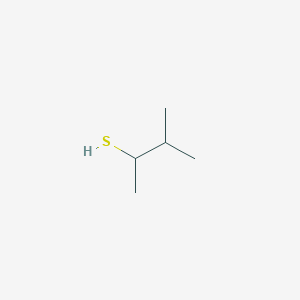

3-Methyl-2-butanethiol is a chemical compound with the molecular formula C5H12S . It has an average mass of 104.214 Da and a monoisotopic mass of 104.065971 Da . This compound has a repulsive, characteristic mercaptan-like odor .

Synthesis Analysis

3-Methyl-2-butanethiol can be prepared from isoamyl chloride and potassium sulfhydrate . Additionally, the corresponding sodium salt can be prepared from diisopentyl-disulfide and sodium metal in liquid ammonia .Molecular Structure Analysis

The molecular structure of 3-Methyl-2-butanethiol consists of 5 carbon atoms, 12 hydrogen atoms, and 1 sulfur atom . The structure can be represented as CH3CH(CH3)CH2SH .Chemical Reactions Analysis

Thiols, such as 3-Methyl-2-butanethiol, can undergo various chemical reactions. For instance, they can be oxidized by Br2 or I2 to yield disulfides (R–S–S–R′) .Physical And Chemical Properties Analysis

3-Methyl-2-butanethiol has a melting point of -109.95°C and a boiling point of 109-112 °C . It has a density of 0.841 g/mL at 25 °C and a refractive index of n20/D 1.444 . It is insoluble in water but soluble in organic solvents .Wissenschaftliche Forschungsanwendungen

Flavor and Fragrance Agent

3-Methyl-2-butanethiol is used as a flavoring agent due to its sulfurous odor and flavor. It’s functional in imparting specific tastes and smells in food products and perfumes .

Organic Synthesis

This compound serves as an organic layer in the synthesis of monolayer-capped gold nanoparticles, which are crucial in various nanotechnology applications .

Coordination Chemistry

Thiols, including 3-Methyl-2-butanethiol, find applications in coordination chemistry where they act as ligands to form complexes with metals, which are important in catalysis and materials science .

Biological Systems

In bioinorganic chemistry, thiols play a role in cellular processes essential for homeostasis and survival, suggesting potential research applications for 3-Methyl-2-butanethiol in studying these processes .

Antioxidant Research

Thiols are known for their role in antioxidant systems. They can scavenge reactive oxygen species, making them valuable in researching oxidative stress and related conditions .

Materials Science

Due to its ability to react with various organic substrates under benign conditions, 3-Methyl-2-butanethiol may be used in developing new materials with specific properties .

Thiol Recognition Probes

The development of probes for thiols is an active research area due to their biological importance. 3-Methyl-2-butanethiol could be used in creating such probes for detecting thiol groups in biological samples .

Wirkmechanismus

Target of Action

3-Methyl-2-butanethiol is a type of thiol, a class of organic compounds that contain a sulfur-hydrogen (–SH) functional group . The primary targets of thiols are typically other sulfur-containing compounds, particularly disulfides .

Mode of Action

Thiols, including 3-Methyl-2-butanethiol, can undergo reactions with disulfides to form new disulfide bonds . This reaction is a type of redox reaction, where the thiol is oxidized and the disulfide is reduced .

Biochemical Pathways

The reaction of thiols with disulfides is a key step in many biochemical pathways. For example, in the formation of disulfide bonds in proteins, a process crucial for protein structure and function .

Pharmacokinetics

Factors such as its lipophilicity, molecular weight, and the presence of functional groups will influence these processes .

Result of Action

The reaction of 3-Methyl-2-butanethiol with disulfides can result in changes to the structure and function of proteins. This can have wide-ranging effects at the molecular and cellular level, depending on the specific proteins and pathways involved .

Action Environment

The action of 3-Methyl-2-butanethiol can be influenced by various environmental factors. For example, the presence of other reactive species, pH, and temperature can all affect the rate and extent of its reactions . Additionally, the compound should be handled in a well-ventilated place, away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Safety and Hazards

3-Methyl-2-butanethiol is a flammable liquid and poses a danger of fire . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . It should be stored in a well-ventilated place and kept cool . In case of fire, CO2, dry chemical, or foam should be used for extinction .

Eigenschaften

IUPAC Name |

3-methylbutane-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12S/c1-4(2)5(3)6/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLXFRNPNMTTAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862826 | |

| Record name | 2-Butanethiol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with repulsive, mercaptan-like odour | |

| Record name | 3-Methyl-2-butanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/506/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

117.00 to 118.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Methyl-2-butanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036180 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water, miscible with alcohol and ether | |

| Record name | 3-Methyl-2-butanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/506/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.835-0.841 | |

| Record name | 3-Methyl-2-butanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/506/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

3-Methyl-2-butanethiol | |

CAS RN |

2084-18-6 | |

| Record name | 3-Methyl-2-butanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2084-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-butanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002084186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanethiol, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanethiol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbutane-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-2-BUTANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE3PR84J0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methyl-2-butanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036180 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The first paper discusses analyzing heat capacity data to understand methyl group rotation. How could this type of analysis be applied to understanding the conformational behavior of 3-methyl-2-butanethiol?

A1: Similar to the analysis of methylpyridines [], studying the heat capacity of 3-methyl-2-butanethiol at varying temperatures could reveal information about its conformational dynamics. By analyzing changes in heat capacity, researchers can identify potential energy barriers associated with different conformations arising from rotations around the C-C and C-S bonds. This data can be used to determine the relative stability of different conformers and their populations at various temperatures.

Q2: The second paper focuses on the conformational behavior and vibrational spectra of 3-methyl-2-butanethiol. What kind of information can vibrational spectroscopy techniques provide about the structure of this molecule?

A2: Vibrational spectroscopy techniques, such as infrared (IR) and Raman spectroscopy, are powerful tools for investigating molecular structure. These techniques provide information about the vibrational frequencies of specific bonds and functional groups within a molecule []. By analyzing the vibrational spectra of 3-methyl-2-butanethiol, researchers can identify characteristic peaks corresponding to different conformations and gain insights into the molecule's preferred geometries.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B150903.png)

![(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate](/img/structure/B150904.png)